4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Description
4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a halogenated heterocyclic compound with the molecular formula C7H7BrN3 (CAS: 943323-55-5) and a purity of ≥95% . It belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused pyrrole-pyridine ring system. The bromine substituent at position 4 and the methylamine group at position 6 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development .
Properties
IUPAC Name |
4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-10-7-4-6(9)5-2-3-11-8(5)12-7/h2-4H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVDJXYCSXXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CN2)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-1H-pyrrolo[2,3-b]pyridine with methylamine under controlled temperature and pressure . The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits notable anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, including those associated with breast and lung cancers. The compound's mechanism involves interaction with key signaling pathways that regulate cell proliferation and survival.
Case Study: Breast Cancer Model
In vitro studies using the 4T1 breast cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, indicating its potential as an effective anticancer agent.
2. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The compound has shown promise in targeting the FGFR family, which is implicated in tumorigenesis. By inhibiting FGFR activity, it disrupts downstream signaling pathways essential for cancer progression.
| FGFR Inhibition | IC50 Values |
|---|---|
| FGFR1 | 7 nM |
| FGFR2 | 9 nM |
| FGFR3 | 25 nM |
| FGFR4 | 712 nM |
This inhibition profile suggests that 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine could be developed into a targeted therapy for cancers driven by aberrant FGFR signaling.
The biological activity of this compound extends beyond anticancer effects. It has been investigated for:
1. Antimicrobial Properties
Preliminary studies suggest that derivatives of pyrrolopyridine compounds exhibit antibacterial and antifungal activities. The structure of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.
2. Enzyme Inhibition
Interaction studies have focused on the binding affinity of this compound to various enzymes involved in critical biological processes. Initial findings indicate potential interactions with enzymes linked to cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs based on substituents, molecular weight, and key properties:
Key Observations:
- Bromine vs.
- Positional Isomerism : 4-Bromo vs. 6-Bromo derivatives (e.g., 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine) exhibit distinct electronic environments, affecting reactivity in Suzuki-Miyaura couplings .
- N-Methylation : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to primary amines (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine), influencing target binding .
Biological Activity
4-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS Number: 1935288-47-3) is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is C₈H₈BrN₃, with a molecular weight of 226.07 g/mol. The compound is characterized by the presence of a bromine atom and a methyl group attached to the nitrogen in the pyrrole ring, which significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| CAS Number | 1935288-47-3 |
| Storage Temperature | Ambient |
The biological activity of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that this compound can inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This mechanism underlies its potential use in cancer therapy.
Anticancer Activity
Several studies have explored the anticancer potential of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. For instance:
- Inhibition of V600EBRAF : A study designed various derivatives based on this compound and tested them against V600EBRAF, a common mutation in melanoma. Compounds derived from 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine exhibited significant inhibitory effects with IC50 values as low as 0.49 µM .
Antimicrobial Activity
Research has indicated that 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine possesses notable antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : In vitro studies revealed that derivatives of this compound showed MIC values ranging from 3.12 to 12.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated:
- Cytokine Inhibition : Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Cancer Cell Lines : A recent investigation screened several derivatives of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine against the NCI 60 cancer cell lines. The results demonstrated significant growth inhibition in multiple cancer types .
- Enzyme Assays : In enzyme assays targeting kinases associated with cancer progression, compounds based on this structure showed varying degrees of inhibition, highlighting their potential as lead compounds for drug development .
Comparison with Similar Compounds
The unique structural features of 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine set it apart from other related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | Lacks N-methyl group | Reduced solubility |
| N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | Lacks bromine atom | Different reactivity |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves halogenation and alkylation steps. For example, bromination at the pyrrolo-pyridine core (as seen in ) requires precise stoichiometry to avoid over-substitution. N-methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves monitoring reaction progress via TLC and adjusting temperature (e.g., 60–80°C) to improve yields .
- Key Considerations : Protecting groups may be necessary to prevent side reactions at reactive amine sites, as demonstrated in for analogous compounds.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Essential for confirming the substitution pattern and methyl group integration (e.g., δ ~2.9 ppm for N-methyl in DMSO-d₆) .
- HRMS : Validates molecular weight and isotopic patterns, particularly for bromine (characteristic 1:1 isotope ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for pyrrolo-amine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
- Analysis Framework :
Structural Comparison : Compare substituent effects (e.g., bromine vs. chlorine at position 4) on target binding, as seen in kinase inhibition studies ( ).
Assay Conditions : Evaluate differences in cell lines, incubation times, or concentrations. For instance, shows that dichlorophenyl substituents enhance activity in certain assays.
Computational Modeling : Use docking studies to predict binding affinities and rationalize discrepancies .
Q. What metabolic pathways are anticipated for this compound based on structurally similar analogs?
- Metabolic Insights :
- Oxidation : The pyrrolo-pyridine core may undergo hydroxylation at the methyl group or adjacent carbons, as observed in for related compounds.
- Conjugation : N-acetylglucosamine or glucuronide conjugation is possible, particularly if the amine group remains unprotected ( ).
- Experimental Validation : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology :
Molecular Docking : Simulate interactions with target proteins (e.g., JAK kinases in ) to identify key binding residues.
QSAR Studies : Correlate substituent electronic properties (e.g., bromine’s electronegativity) with activity data to predict optimal modifications.
ADMET Prediction : Tools like SwissADME can forecast solubility and metabolic stability, reducing late-stage attrition .
Q. What strategies are effective in analyzing crystallographic data for this compound’s derivatives?
- Crystallographic Workflow :
Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX programs, ) at low temperatures (100 K) to minimize disorder.
Refinement : Address twinning or partial occupancy using SHELXL’s TWIN/BASF commands ( ).
Validation : Cross-check bond lengths/angles against similar structures (e.g., ’s dihedral angles for pyrrolo-pyridine systems).
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
- Resolution Steps :
Solvent Systems : Compare polar aprotic solvents (e.g., DMSO) vs. aqueous buffers. notes solubility challenges in water for analogs.
pH Effects : Protonation of the amine group at acidic pH may enhance solubility, as seen in for phenolic derivatives.
Solid-State Forms : Polymorph screening (via XRPD) can identify crystalline vs. amorphous forms with differing solubilities .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?
- Assay Selection :
- TR-FRET Assays : Measure displacement of fluorescent probes in JAK kinase domains ( ).
- Cellular Phosphorylation : Use Western blotting to quantify STAT3/STAT5 phosphorylation in treated cells .
- Counter-Screening : Test selectivity against off-target kinases (e.g., EGFR, VEGFR2) to minimize toxicity .
Structural Modifications for Enhanced Activity
Q. Which substituents at the 4-position (bromine vs. other halogens) optimize bioactivity?
- Substituent Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
